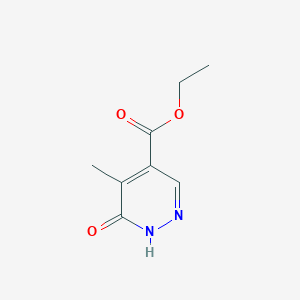![molecular formula C14H18ClNO4 B14022633 Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate CAS No. 6939-58-8](/img/structure/B14022633.png)
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate is an organic compound with the molecular formula C15H18ClNO5 It is a derivative of propanedioic acid and features a chloro-substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3-chloro-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate.
3-chloro-4-methylaniline: Another precursor used in the synthesis.
Other substituted propanedioates: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific chloro and methyl substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds. These unique features make it valuable for specific applications in research and industry.
特性
CAS番号 |
6939-58-8 |
|---|---|
分子式 |
C14H18ClNO4 |
分子量 |
299.75 g/mol |
IUPAC名 |
diethyl 2-(3-chloro-4-methylanilino)propanedioate |
InChI |
InChI=1S/C14H18ClNO4/c1-4-19-13(17)12(14(18)20-5-2)16-10-7-6-9(3)11(15)8-10/h6-8,12,16H,4-5H2,1-3H3 |
InChIキー |
MIEQPARDBZLIEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
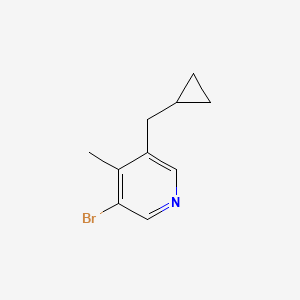
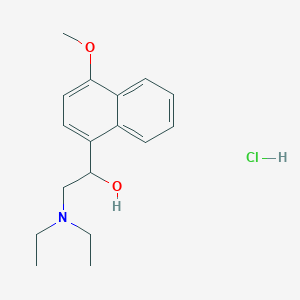
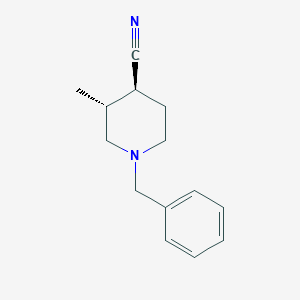
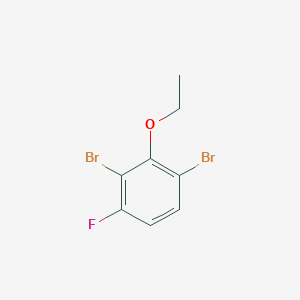

![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)

![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)

![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
